molecular formula C23H18ClN5 B2463715 3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902284-96-2

3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2463715
CAS No.: 902284-96-2
M. Wt: 399.88
InChI Key: ZOCXZQZZWFMJIX-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which is further substituted with a chlorophenyl and a phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final product is obtained after the substitution reactions to introduce the chlorophenyl and phenylethyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
  • 1,2,4-Triazolo[4,3-c]quinazolines

Uniqueness

3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both chlorophenyl and phenylethyl groups enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

3-(3-chlorophenyl)-N-(2-phenylethyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5/c24-18-10-6-9-17(15-18)21-23-26-22(25-14-13-16-7-2-1-3-8-16)19-11-4-5-12-20(19)29(23)28-27-21/h1-12,15H,13-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCXZQZZWFMJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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